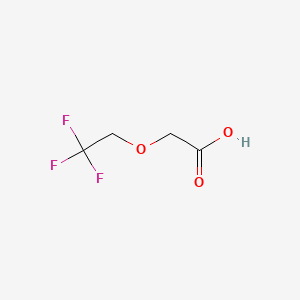

(2,2,2-Trifluoroethoxy)acetic acid

Overview

Description

Synthesis Analysis

Facile synthesis approaches for related compounds have been developed, indicating potential methodologies for (2,2,2-Trifluoroethoxy)acetic acid. For instance, synthesis methods for closely related structures involve straightforward procedures with high yields, suggesting similar strategies could be applied for (2,2,2-Trifluoroethoxy)acetic acid (Li, Winnard, & Bhujwalla, 2009). Additionally, the synthesis of 2-(2-Chloroethoxy) acetic acid through oxidation indicates a possible route for synthesizing (2,2,2-Trifluoroethoxy)acetic acid by modifying the ethoxy group to include trifluoroethoxy (Hong-lin, 2008).

Molecular Structure Analysis

The molecular structure of related compounds, such as trifluoroacetic acid, has been extensively studied, providing insights into the possible structure of (2,2,2-Trifluoroethoxy)acetic acid. For example, the liquid structure of acetic acid-water mixtures reveals information on molecular interactions and hydrogen bonding, which could be relevant for understanding the behavior of (2,2,2-Trifluoroethoxy)acetic acid in solutions (Takamuku et al., 2007).

Chemical Reactions and Properties

The reactivity of (2,2,2-Trifluoroethoxy)acetic acid can be inferred from studies on similar compounds. For instance, trifluoromethanesulfonic acid catalyzes Friedel-Crafts alkylations, suggesting that (2,2,2-Trifluoroethoxy)acetic acid could participate in or be synthesized through similar reactions (Wilsdorf, Leichnitz, & Reissig, 2013).

Physical Properties Analysis

The physical properties of (2,2,2-Trifluoroethoxy)acetic acid can be related to those of trifluoroacetic acid and its hydrates, which exhibit unique behaviors upon deuteration, indicating the significant impact of fluorination on physical properties (Mootz & Schilling, 1992).

Chemical Properties Analysis

The chemical properties of fluoroacetic acids, including reactivity and acidity, provide a basis for understanding those of (2,2,2-Trifluoroethoxy)acetic acid. The presence of fluorine atoms significantly affects these properties, suggesting that (2,2,2-Trifluoroethoxy)acetic acid is a strong carboxylic acid with potentially unique reactivity patterns (Elliott, 2000).

Scientific Research Applications

Adsorption Studies

The study of adsorption behavior of related acids on various surfaces is a significant application area. For instance, Khan and Akhtar (2011) explored the adsorption thermodynamics of 2,4,5-trichlorophenoxy acetic acid, a systemic herbicide, on poly-o-toluidine Zr(IV) phosphate. This nano-composite was used to create pesticide-sensitive membrane electrodes, indicating the relevance of similar acetic acid derivatives in environmental analytical chemistry (Khan & Akhtar, 2011).

Chromatography and Mass Spectrometry

Trifluoroacetic acid, a compound closely related to (2,2,2-Trifluoroethoxy)acetic acid, is commonly used in HPLC and LC-MS analyses. Shou and Naidong (2005) discussed methods to minimize the negative effects of trifluoroacetic acid in bioanalysis, showcasing its application in improving analytical techniques (Shou & Naidong, 2005).

Safety Assessments in Food Contact Materials

The safety of compounds structurally similar to (2,2,2-Trifluoroethoxy)acetic acid has been evaluated by entities like EFSA. For example, perfluoro{acetic acid, 2-[(5-methoxy-1,3-dioxolan-4-yl)oxy]}, ammonium salt was assessed for its use in food contact materials, demonstrating the importance of safety evaluations for related compounds in consumer products (Flavourings, 2014).

Derivatization Techniques in Analytical Chemistry

Ford, Burns, and Ferry (2007) reported a technique for derivatizing aqueous carboxylic acids to trifluoroethylamide derivatives, which included 2,2,2-trifluoroethylamine. This method is suggested as a sensitive alternative for environmental analytical chemistry, highlighting the utility of trifluoro derivatives in analytical procedures (Ford, Burns, & Ferry, 2007).

Polymer and Electrochromic Device Applications

Vuk et al. (2008) explored proton-conducting electrolytes prepared from imidazolium-based ionic liquid derivatives with the addition of trifluoroacetic acid. This study demonstrates the potential application of trifluoro derivatives in the development of novel materials for electrochromic devices (Vuk et al., 2008).

Synthesis and Characterization of Novel Compounds

Research into the synthesis and properties of novel compounds utilizing trifluoroethoxy acetic acid is also prevalent. Sealey et al. (2000) synthesized esters of cellulose with trifluoroethoxy acetic acid, demonstrating their thermal properties and potential applications in the field of polymer science (Sealey et al., 2000).

Safety and Hazards

“(2,2,2-Trifluoroethoxy)acetic acid” is classified as a skin irritant (Category 2, H315) and eye irritant (Category 2A, H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing skin thoroughly after handling .

properties

IUPAC Name |

2-(2,2,2-trifluoroethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O3/c5-4(6,7)2-10-1-3(8)9/h1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSOIMDWVVEKBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406208 | |

| Record name | (2,2,2-trifluoroethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2,2-Trifluoroethoxy)acetic acid | |

CAS RN |

675-67-2 | |

| Record name | Acetic acid, 2-(2,2,2-trifluoroethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,2,2-trifluoroethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,2,2-trifluoroethoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (2,2,2-Trifluoroethoxy)acetic acid enable the determination of enantiomeric composition and absolute configuration?

A1: (2,2,2-Trifluoroethoxy)acetic acid, often derivatized into its acid chloride form, acts as a chiral derivatizing agent (CDA). It reacts with chiral amines, alcohols, and thiols to form diastereomeric esters or amides. [] These diastereomers have distinct physical properties, unlike enantiomers. This difference is key as it allows for their separation and analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the NMR spectra of the derivatized compounds, researchers can determine the ratio of diastereomers formed, reflecting the original enantiomeric composition of the starting material. Furthermore, by comparing the NMR data with known standards or using established correlations, the absolute configuration of the original enantiomers can be determined. []

Q2: What are the advantages of using (2,2,2-Trifluoroethoxy)acetic acid as a CDA compared to other methods?

A2: While the provided research doesn't directly compare (2,2,2-Trifluoroethoxy)acetic acid with other CDAs, it highlights some advantages. The paper emphasizes the simplicity of the derivatization procedure and the ability to obtain clean and well-resolved NMR spectra. [] This suggests that this CDA could offer advantages in terms of ease of use and clarity of analytical results, which are crucial factors in chiral analysis. Further research comparing this CDA with other established methods would provide a more complete picture of its relative advantages and limitations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[(2-methylanilino)-sulfanylidenemethyl]amino]-1H-pyrazole-4-carboxylic acid methyl ester](/img/structure/B1225685.png)

![[Bis(2-hydroxyethyl)amino]acetate](/img/structure/B1225689.png)

![[14-Acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 2-methylbut-2-enoate](/img/structure/B1225690.png)

![ethyl 1-[2-(dibenzylamino)ethyl]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B1225705.png)